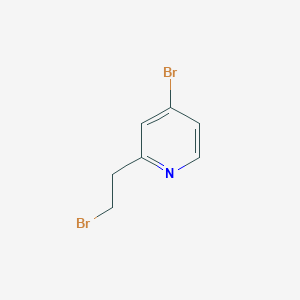
N1,N2-Bis(naphthalen-1-ylmethyl)-N'1,N'2-bis(naphthalen-1-ylmethylene)oxalohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide typically involves the reaction of naphthalene derivatives with oxalohydrazide under specific conditions. The process may include steps such as:
Condensation Reaction: Naphthalene derivatives are reacted with oxalohydrazide in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene rings.
Wissenschaftliche Forschungsanwendungen
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: May be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide involves its interaction with molecular targets through its naphthalene rings. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine
- N1,N2-bis(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide is unique due to its multiple naphthalene rings, which provide distinct chemical properties and potential applications compared to similar compounds. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C46H34N4O2 |
|---|---|
Molekulargewicht |
674.8 g/mol |
IUPAC-Name |
N,N'-bis(naphthalen-1-ylmethyl)-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C46H34N4O2/c51-45(49(31-39-23-11-19-35-15-3-7-27-43(35)39)47-29-37-21-9-17-33-13-1-5-25-41(33)37)46(52)50(32-40-24-12-20-36-16-4-8-28-44(36)40)48-30-38-22-10-18-34-14-2-6-26-42(34)38/h1-30H,31-32H2/b47-29+,48-30+ |
InChI-Schlüssel |
GOWWFNDAXQESRX-GWSDYOLYSA-N |
Isomerische SMILES |
C1=CC=C2C(=CC=CC2=C1)CN(/N=C/C3=CC=CC4=CC=CC=C34)C(=O)C(=O)N(/N=C/C5=CC=CC6=CC=CC=C56)CC7=CC=CC8=CC=CC=C78 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C(=O)C(=O)N(CC3=CC=CC4=CC=CC=C43)N=CC5=CC=CC6=CC=CC=C65)N=CC7=CC=CC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


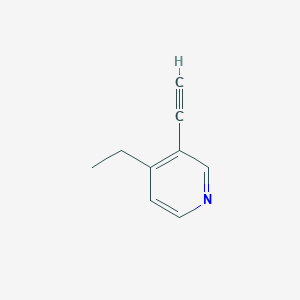
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)



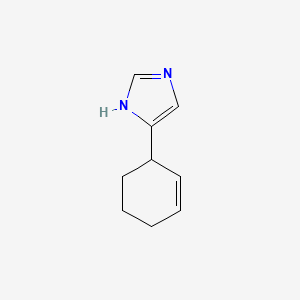
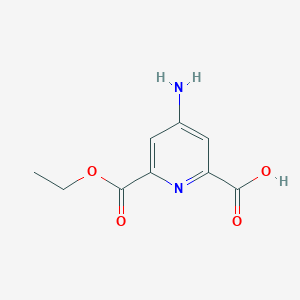
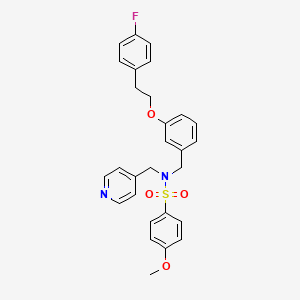

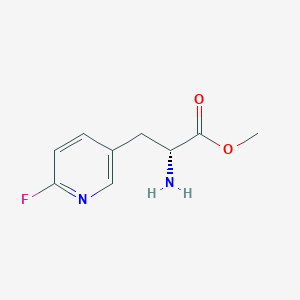

![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
